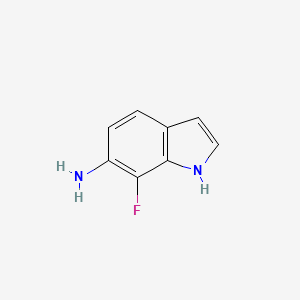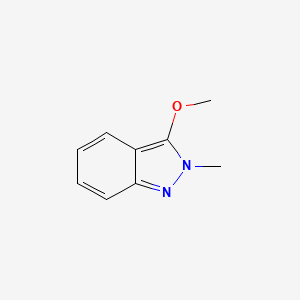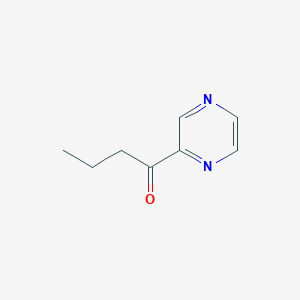![molecular formula C9H11N3 B11920955 2-(1H-Pyrrolo[2,3-c]pyridin-7-yl)ethanamine](/img/structure/B11920955.png)
2-(1H-Pyrrolo[2,3-c]pyridin-7-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-Pyrrolo[2,3-c]pyridin-7-yl)ethanamin ist eine heterocyclische Verbindung, die eine Pyrrolopyridin-Kernstruktur aufweist.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(1H-Pyrrolo[2,3-c]pyridin-7-yl)ethanamin beinhaltet typischerweise den Aufbau des Pyrrolopyridin-Kerns, gefolgt von der Einführung der Ethanamin-Seitenkette. Eine gängige Methode beinhaltet die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen. Beispielsweise kann die Reaktion von Pyrrol mit Acyl-(Brom)acetylenen 2-(Acylethinyl)pyrrole erzeugen, die dann weitere Reaktionen eingehen können, um die gewünschte Pyrrolopyridin-Struktur zu bilden .
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung können ähnliche Synthesewege beinhalten, werden jedoch für die Großproduktion optimiert. Dazu gehören die Verwendung effizienter Katalysatoren, Reaktionsbedingungen mit hoher Ausbeute und skalierbare Reinigungsverfahren, um die Reinheit und Konsistenz der Verbindung zu gewährleisten.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Pyrrolo[2,3-c]pyridin-7-yl)ethanamine typically involves the construction of the pyrrolo-pyridine core followed by the introduction of the ethanamine side chain. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of pyrrole with acyl (bromo)acetylenes can create 2-(acylethynyl)pyrroles, which can then undergo further reactions to form the desired pyrrolo-pyridine structure .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and scalable purification techniques to ensure the compound’s purity and consistency.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(1H-Pyrrolo[2,3-c]pyridin-7-yl)ethanamin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die an den Pyrrolopyridin-Kern gebundenen funktionellen Gruppen zu modifizieren.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen am Pyrrolopyridin-Ring durch andere Gruppen ersetzt werden.
Gängige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat für die Oxidation, Reduktionsmittel wie Lithiumaluminiumhydrid für die Reduktion und verschiedene Nucleophile für Substitutionsreaktionen. Die Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen, Lösungsmittel wie Dimethylsulfoxid (DMSO) und Katalysatoren, um die Reaktionen zu erleichtern.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation Pyrrolopyridin-N-Oxide ergeben, während Substitutionsreaktionen verschiedene funktionelle Gruppen am Pyrrolopyridin-Kern einführen können.
Wissenschaftliche Forschungsanwendungen
2-(1H-Pyrrolo[2,3-c]pyridin-7-yl)ethanamin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich ihrer Wechselwirkungen mit Enzymen und Rezeptoren.
Medizin: Es werden Forschungsarbeiten durchgeführt, um sein Potenzial als therapeutisches Mittel zu untersuchen, insbesondere bei der gezielten Ansprache spezifischer molekularer Signalwege, die an Krankheiten beteiligt sind.
Industrie: Die einzigartigen chemischen Eigenschaften der Verbindung machen sie für die Entwicklung neuer Materialien und chemischer Verfahren nützlich.
Wirkmechanismus
Der Mechanismus, durch den 2-(1H-Pyrrolo[2,3-c]pyridin-7-yl)ethanamin seine Wirkungen entfaltet, beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Beispielsweise wurde gezeigt, dass Derivate dieser Verbindung Fibroblastenwachstumsfaktorrezeptoren (FGFRs) hemmen, die eine entscheidende Rolle bei der Zellproliferation und -migration spielen . Durch die Bindung an diese Rezeptoren kann die Verbindung Signalwege modulieren, die an verschiedenen biologischen Prozessen beteiligt sind.
Wirkmechanismus
The mechanism by which 2-(1H-Pyrrolo[2,3-c]pyridin-7-yl)ethanamine exerts its effects involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and migration . By binding to these receptors, the compound can modulate signaling pathways involved in various biological processes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)ethanamin: Diese Verbindung hat einen ähnlichen Pyrrolopyridin-Kern, unterscheidet sich aber in der Position der Ethanamin-Seitenkette.
N-Methyl-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamin: Eine weitere verwandte Verbindung mit einer Methylgruppe, die an das Stickstoffatom der Ethanamin-Seitenkette gebunden ist.
Einzigartigkeit
2-(1H-Pyrrolo[2,3-c]pyridin-7-yl)ethanamin ist aufgrund seiner spezifischen strukturellen Konfiguration einzigartig, die ihm unterschiedliche chemische und biologische Eigenschaften verleiht. Diese Einzigartigkeit macht sie zu einer wertvollen Verbindung für gezielte Forschungsarbeiten und potenzielle therapeutische Anwendungen.
Eigenschaften
Molekularformel |
C9H11N3 |
|---|---|
Molekulargewicht |
161.20 g/mol |
IUPAC-Name |
2-(1H-pyrrolo[2,3-c]pyridin-7-yl)ethanamine |
InChI |
InChI=1S/C9H11N3/c10-4-1-8-9-7(2-5-11-8)3-6-12-9/h2-3,5-6,12H,1,4,10H2 |
InChI-Schlüssel |
HCSLBHDATBSOGF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC2=C1C=CN=C2CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1,3-Dimethyl-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11920915.png)
![Cyclobuta[g]quinoxaline](/img/structure/B11920924.png)



![4-Methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B11920946.png)
![Bicyclo[4.2.0]octa-1,3,5,7-tetraen-3-amine hydrochloride](/img/structure/B11920962.png)


![1'H-Spiro[cyclopentane-1,3'-pyrrolo[1,2-c]oxazole]](/img/structure/B11920974.png)
